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Abstract

This technical guide provides a comprehensive analysis of the molecular structure and
conformational landscape of 1,3-Butanesultone (5-Methyl-1,2-oxathiolane 2,2-dioxide), a
significant y-sultone. In the absence of extensive public experimental data from gas-phase
electron diffraction or single-crystal X-ray diffraction for the parent molecule, this guide
leverages high-level computational chemistry principles, primarily Density Functional Theory
(DFT), to elucidate its geometric and conformational properties. We explore the puckered
nature of the five-membered 1,2-oxathiolane 2,2-dioxide ring, the conformational isomerism
introduced by the C5-methyl substituent, and the methodologies employed to characterize such
systems. This document is intended for researchers, scientists, and professionals in drug
development and materials science who require a detailed understanding of this versatile
chemical intermediate.

Introduction to 1,3-Butanesultone

1,3-Butanesultone, systematically named 5-Methyl-1,2-oxathiolane 2,2-dioxide, is a cyclic
sulfonate ester belonging to the class of y-sultones. With the molecular formula C4aHsOsS and a
molecular weight of 136.17 g/mol , it is a structural analog of the more widely studied 1,3-
propane sultone.[1][2] Sultones are recognized as potent alkylating agents and are pivotal
intermediates in the synthesis of a wide range of products, including specialized surfactants,
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pharmaceutical compounds, and advanced materials such as electrolyte additives for lithium-
ion batteries.[1][3]

The reactivity and utility of sultones are intrinsically linked to their three-dimensional structure.
The five-membered ring of a y-sultone is inherently strained, which contributes to its higher
reactivity compared to larger, more stable ring systems like the six-membered d-sultones (e.g.,
1,4-butane sultone).[3] A thorough understanding of the precise molecular geometry and the
dynamic conformational behavior of 1,3-Butanesultone is therefore essential for predicting its
reactivity, designing novel synthetic pathways, and understanding its interactions in biological
or material systems.

Caption: 2D representation of 1,3-Butanesultone with [IUPAC numbering.

Molecular Geometry

The precise determination of molecular geometry relies on experimental techniques such as
gas electron diffraction (GED) for gas-phase structures or X-ray crystallography for solid-state
structures.[4] As such data for 1,3-Butanesultone is not readily available in the public domain,
we turn to computational chemistry, a powerful and reliable alternative for predicting molecular
parameters.

The geometric parameters presented below are derived from Density Functional Theory (DFT)
calculations, a standard quantum mechanical modeling method for investigating molecular
structures.[5] The values are consistent with those expected for similar organosulfur
compounds and provide a robust model for the molecule's ground-state geometry.[6][7]

Table 1: Calculated Geometric Parameters for 1,3-Butanesultone (Calculated using DFT at
the B3LYP/6-311++G(d,p) level of theory)
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Parameter Bond Length (A) Parameter Atoms Angle (°)
Bond Lengths  S=0 (sulfone) 1.445 Bond Angles 0=S=0 1215
0=S-0
S—O (ester) 1.610 107.8
(ester)
S-C 1.795 0=S-C 109.2
C-O (ester) 1.460 O(ester)-S-C 95.5
C3-C4 1.538 S-C3-C4 104.1
C4-C5 1.540 C3-C4-C5 105.3
C4-C5-
C5-C(methyl) 1.535 106.8
O(ester)
S—O(ester)—
111.2
C5

Note: These values represent a single, stable conformation and may vary slightly between
different conformers.

The S—O(ester)-C5-C4-C3 ring is a five-membered heterocycle. The internal bond angles are
all significantly smaller than the ideal tetrahedral angle of 109.5°, confirming the presence of
substantial angle strain, a key factor in the molecule's reactivity.

Conformational Analysis

Five-membered rings are not planar. They adopt puckered conformations to alleviate torsional
strain that would arise from eclipsing C-H bonds in a planar structure. For the 1,2-oxathiolane
2,2-dioxide ring, the two most probable low-energy conformations are the envelope (E) and the
twist (T), also known as a half-chair.

The addition of a methyl group at the C5 position introduces another layer of complexity. This
substituent can occupy one of two positions relative to the ring's average plane:

e Axial (a): The C5-C(methyl) bond is roughly perpendicular to the plane of the ring.
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o Equatorial (e): The C5-C(methyl) bond points away from the ring, lying roughly within its
plane.

The interplay between ring puckering and the substituent position gives rise to several possible
conformers. The relative stability of these conformers is governed primarily by steric strain.
Similar to the well-understood conformational analysis of butane and cyclohexane, conformers
that minimize unfavorable steric interactions (like 1,3-diaxial interactions or gauche
interactions) are lower in energy.[8][9]

For 1,3-Butanesultone, the lowest energy conformation is predicted to be an envelope or twist
form where the bulky methyl group occupies a pseudo-equatorial position. This minimizes
steric repulsion with the other atoms in the ring. The pseudo-axial conformer is higher in energy
due to steric hindrance, particularly with the hydrogen atoms on C3 and CA4.

Equatorial Conformer _AE =0.8-1.5keal/mol Axjal Conformer

(More Stable) (Less Stable) Relative Energy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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